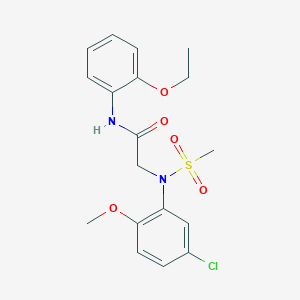
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with a complex structure, featuring a chloro, methoxy, and methylsulfonyl substituted aniline moiety linked to an ethoxyphenyl acetamide group
Vorbereitungsmethoden
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Aniline Intermediate: The starting material, 5-chloro-2-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-methoxy(methylsulfonyl)aniline.
Coupling with Ethoxyphenyl Acetamide: The aniline intermediate is then coupled with 2-ethoxyphenyl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfonyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3).
Wissenschaftliche Forschungsanwendungen
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological pathways and processes.
Wirkmechanismus
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may act as an inhibitor of a particular enzyme by binding to its active site and preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds, such as:
5-chloro-2-methoxy-N-(2-ethoxyphenyl)acetamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide: Lacks the ethoxyphenyl group, which may influence its solubility and interaction with molecular targets.
The presence of the methylsulfonyl and ethoxyphenyl groups in N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C18H21ClN2O5S |
|---|---|
Molekulargewicht |
412.9g/mol |
IUPAC-Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O5S/c1-4-26-16-8-6-5-7-14(16)20-18(22)12-21(27(3,23)24)15-11-13(19)9-10-17(15)25-2/h5-11H,4,12H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
ZWMWTQNDXMUVQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















